molecular formula C15H10O6 B158010 Versicolorins CAS No. 10088-98-9

Versicolorins

Cat. No.: B158010
CAS No.: 10088-98-9
M. Wt: 286.24 g/mol
InChI Key: SDVJCGYYQILFQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Versicolorins are a group of anthraquinone derivatives produced by the fungus Aspergillus versicolor. These compounds are known for their vibrant pigmentation and are classified as mycotoxins due to their toxic properties. This compound, particularly Versicolorin A, B, and C, have been studied for their cytotoxic and genotoxic effects .

Preparation Methods

Versicolorins are typically isolated from the mycelium of Aspergillus versicolor. The preparation involves cultivating the fungus under specific conditions to promote the production of these metabolites. The isolation process includes solvent extraction, followed by chromatographic techniques to purify the compounds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound is not widely practiced due to their toxic nature. the methods used in laboratory settings can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Versicolorins undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Versicolorins have been extensively studied for their cytotoxic and genotoxic properties. They are used in research to understand the mechanisms of mycotoxin-induced toxicity and to develop potential therapeutic interventions. Some specific applications include:

Mechanism of Action

The mechanism of action of versicolorins involves their interaction with cellular DNA, leading to DNA damage and genotoxic effects. Versicolorin A, for instance, has a double bond in the 12,13-position of the terminal furan ring, which is the site of activation similar to aflatoxin B1 . This interaction results in the formation of DNA adducts, leading to mutations and cytotoxicity.

Properties

IUPAC Name

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVJCGYYQILFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143559
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10088-98-9
Record name Versicolorins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Versicolorins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Versicolorins
Reactant of Route 2
Versicolorins
Reactant of Route 3
Versicolorins
Reactant of Route 4
Versicolorins
Reactant of Route 5
Versicolorins
Reactant of Route 6
Versicolorins

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.